5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide
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Description
5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.07759887 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound “5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide” is a novel synthetic molecule. Based on the information available, it seems to be related to the class of compounds known as quinolones . Quinolones are known to inhibit DNA gyrase and topoisomerase IV, which are bacterial topoisomerase II enzymes . These enzymes are essential for controlling the topology and conformation of DNA .
Mode of Action
If it follows the pattern of other quinolones, it likely interacts with its targets (dna gyrase and topoisomerase iv) by binding to them and inhibiting their activity . This inhibition prevents the bacteria from properly managing their DNA topology, which is crucial for processes like replication and transcription .
Biochemical Pathways
The biochemical pathways affected by this compound would primarily be those involving DNA replication and transcription in bacteria . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts these processes, leading to bacterial death .
Result of Action
The result of the compound’s action, assuming it acts similarly to other quinolones, would be the death of bacterial cells due to the disruption of essential DNA processes . This could potentially make it effective as an antibacterial agent .
Properties
IUPAC Name |
5-cyclopropyl-N-(2-thiophen-3-ylethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c16-13(14-5-3-9-4-6-18-8-9)11-7-12(17-15-11)10-1-2-10/h4,6-8,10H,1-3,5H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLOOWOMCWGESJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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